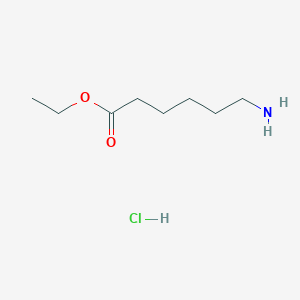

Ethyl 6-aminohexanoate hydrochloride

概要

説明

Ethyl 6-aminohexanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a hydrochloride salt form of ethyl 6-aminohexanoate, which is an ester derivative of 6-aminohexanoic acid. This compound is of interest due to its diverse physical and chemical properties, making it useful in various scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 6-aminohexanoate hydrochloride can be synthesized through the reaction of caprolactam with ethanol in near-critical water. The reaction is catalyzed by tin(II) chloride (SnCl2) and involves the following steps:

Caprolactam and Ethanol Reaction: Caprolactam reacts with ethanol in near-critical water to form ethyl 6-aminohexanoate.

Hydrochloride Formation: The ethyl 6-aminohexanoate is then treated with hydrochloric acid to form this compound.

The reaction conditions include a temperature range of 423.15–643.15 K and the presence of SnCl2 as a catalyst. The yield of ethyl 6-aminohexanoate can be as high as 98% under these conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions

Ethyl 6-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of ethyl 6-aminohexanoate.

Reduction: Alcohol derivatives of ethyl 6-aminohexanoate.

Substitution: Substituted ethyl 6-aminohexanoate derivatives.

科学的研究の応用

Medicinal Chemistry

Antifibrinolytic Properties

Ethyl 6-aminohexanoate hydrochloride is primarily recognized for its role as an antifibrinolytic agent. It acts by inhibiting plasmin, an enzyme that breaks down fibrin in blood clots. This property is crucial in managing conditions where blood clotting is necessary, such as during surgery or in patients with bleeding disorders.

- Case Study: Inhibition of Plasmin Activity

Research indicates that derivatives of 6-aminohexanoic acid exhibit significant inhibition of plasmin's amidolytic activity. For instance, specific derivatives showed an IC50 value of 0.02 mM, demonstrating potent inhibitory effects compared to the parent compound .

| Compound | IC50 (mM) | Activity Type |

|---|---|---|

| H-D-Ala-Phe-Lys-EACA-NH2 | 0.02 | Amidolytic |

| H-EACA-NLeu-EACA-OH | 0.8 | Caseinolytic |

Polymer Science

Synthesis of Polyamides

this compound serves as a precursor in the synthesis of polyamides, notably nylon-6 and nylon-66. Its incorporation into polymer chains enhances the hydrophobicity and flexibility of the resulting materials.

- Application in Nylon Production

The compound is synthesized via the hydrolysis of ε-caprolactam, a process established since the 1960s. Recent advancements include biosynthetic methods using engineered bacterial strains to produce higher yields of this compound from cyclohexane .

Biochemical Applications

Linker in Peptide Synthesis

In biochemical research, this compound is utilized as a linker in peptide synthesis. Its hydrophobic nature allows for improved stability and bioavailability of peptide drugs.

- Example: Peptide Drug Development

Inserting ethyl 6-aminohexanoate into glucagon-like peptide-1 (GLP-1) analogs has been shown to prevent degradation by dipeptidyl peptidase IV, enhancing the therapeutic potential for treating type 2 diabetes mellitus .

| Peptide Structure | Modification | Biological Activity |

|---|---|---|

| GLP-1 with Ahx | N-terminal modification | Increased stability against enzymatic degradation |

Therapeutic Applications

Drug Delivery Systems

this compound has been investigated for its role in drug delivery systems, particularly as part of dendrimer structures which enhance cellular uptake and reduce cytotoxicity.

作用機序

The mechanism of action of ethyl 6-aminohexanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 6-aminohexanoic acid, which can interact with enzymes and other proteins .

類似化合物との比較

Ethyl 6-aminohexanoate hydrochloride can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

6-aminohexanoic acid: The parent compound without the ester group.

Ethyl 6-aminocaproate: Another ester derivative with similar properties.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

生物活性

Ethyl 6-aminohexanoate hydrochloride (CAS Number: 3633-17-8) is a hydrochloride salt of ethyl 6-aminohexanoate, an ester derivative of 6-aminohexanoic acid. This compound has garnered attention in various fields, including organic chemistry, biology, and medicine, due to its unique structural properties and biological activities. This article will explore its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : CHClNO

- Molecular Weight : 195.69 g/mol

This compound is synthesized through the reaction of caprolactam with ethanol in near-critical water, catalyzed by tin(II) chloride (SnCl). The reaction conditions typically involve temperatures ranging from 423.15 K to 643.15 K, yielding up to 98% of the desired product .

The biological activity of this compound is primarily attributed to its amino and ester functional groups. The amino group can participate in hydrogen bonding with various biological molecules, influencing their conformation and function. The ester group can undergo hydrolysis to release active 6-aminohexanoic acid, which interacts with enzymes and proteins in biological systems .

Enzyme Interactions

This compound has been investigated for its role in enzyme-substrate interactions. It has shown potential as a substrate for various enzymes, including amidases and proteases. For instance, derivatives of 6-aminohexanoic acid have been noted for their ability to inhibit the amidolytic activity of plasmin, a key enzyme in fibrinolysis .

Case Studies

- Antifibrinolytic Activity : Research indicates that derivatives of ethyl 6-aminohexanoate can inhibit plasminogen activation, suggesting potential applications in managing bleeding disorders .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 at high concentrations, indicating a potential for therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| Ethyl 6-aminohexanoate HCl | Ester derivative | Inhibits plasmin activity |

| 6-Aminohexanoic Acid | Parent compound | Substrate for polymer production |

| Ethyl 6-aminocaproate | Similar ester | Antimicrobial properties |

This comparison highlights the distinct properties of this compound due to its specific ester group which enhances solubility and reactivity compared to its analogs.

Research Findings

Recent studies have demonstrated the potential applications of this compound in drug development and industrial chemistry. Its role as an intermediate in synthesizing various organic compounds positions it as a versatile agent in pharmaceutical formulations . Furthermore, ongoing research aims to elucidate its full range of biological activities and mechanisms.

Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl 6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSVBKQTXSDWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332521 | |

| Record name | ethyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3633-17-8 | |

| Record name | 3633-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。